AZD2423 is a chemical compound recognized as a potent and selective negative allosteric modulator of the chemokine receptor type 2 (CCR2). This receptor is crucial in mediating the extravasation and migration of monocytes during inflammatory responses. By targeting CCR2, AZD2423 has potential therapeutic applications in conditions characterized by excessive inflammation and monocyte recruitment, such as neuropathic pain and chronic obstructive pulmonary disease (COPD) .
AZD2423 is classified as a small molecule and is primarily sourced from pharmaceutical research focusing on chemokine receptor modulation. Its chemical structure can be denoted by the molecular formula and has a molecular weight of approximately . The compound is cataloged under the CAS number 1229603-37-5 .
The synthesis of AZD2423 involves a two-step carbonylation reaction utilizing carbon monoxide. The process is conducted in a high-pressure autoclave containing an amine precursor, azide precursor, rhodium dimer, and diphosphine ligand (dppe) in tetrahydrofuran at a temperature of 120°C for five minutes. Following this, an acid deprotection step is performed, which is crucial for obtaining the final product. Purification of AZD2423 is achieved through high-performance liquid chromatography and solid-phase extraction .
AZD2423 primarily undergoes carbonylation reactions during its synthesis. These reactions are critical for forming the compound's key structural features. The stability and radiochemical yield of AZD2423 are assessed through high-performance liquid chromatography, which allows for precise quantification and analysis of the compound's purity. Notably, AZD2423 can also be radiolabeled for use in positron emission tomography imaging, enabling visualization of CCR2 expression in vivo .
The mechanism of action for AZD2423 involves its role as a negative allosteric modulator of CCR2. By binding to this receptor, AZD2423 alters its conformation, thereby inhibiting the receptor's ability to interact with its natural ligands such as chemokine ligand 2 (CCL2). This modulation effectively reduces monocyte migration to sites of inflammation, which can alleviate conditions associated with chronic inflammation . Clinical trials have demonstrated that AZD2423 can influence plasma levels of CCL2 and reduce monocyte counts, indicating its functional efficacy in targeting CCR2 pathways .
AZD2423 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AZD2423 behaves in biological systems and during synthesis .
AZD2423 has been extensively studied for various scientific applications:
Chemical Identity and ConformationAZD2423 (CAS 1229603-37-5) is a synthetic small molecule with the systematic name 4-[(2R)-4-tert-butylpiperazine-2-carbonyl]-N-(4-chloro-3-fluorophenyl)piperazine-1-carboxamide. Its molecular formula is C₂₀H₂₉ClFN₅O₂, yielding a molecular weight of 425.93 g/mol. The structure features a stereogenic center with (R)-configuration, critical for target engagement, and contains two piperazine rings linked by a urea moiety. The 4-chloro-3-fluorophenyl group enhances binding affinity to the allosteric site of CCR2 [5] [7].
Physicochemical ProfileKey properties include:
Table 1: Molecular Properties of AZD2423
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₉ClFN₅O₂ |
Molecular Weight | 425.93 g/mol |
CAS Number | 1229603-37-5 |
Chiral Center | (R)-configuration |
XLogP | 1.19 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 6 |
In Vitro PharmacodynamicsAZD2423 potently inhibits monocyte chemoattractant protein-1 (MCP-1/CCL2)-induced signaling. Key in vitro metrics include:
Peripheral Target EngagementPET studies using carbon-11-labeled [¹¹C]AZD2423 in non-human primates demonstrated:
Allosteric Inhibition MechanismAZD2423 acts as a selective negative allosteric modulator of CCR2, a class A G-protein-coupled receptor (GPCR). It binds to a transmembrane cavity distinct from the orthosteric CCL2 binding site, inducing conformational changes that:
Functional Consequences
CCR2 Selectivity ProfileRadioligand binding assays against 168 GPCRs, ion channels, and transporters confirmed:
Table 2: Selectivity Profile of AZD2423
Receptor | IC₅₀ (nM) | Fold Selectivity vs. CCR2 |
---|---|---|
CCR2 | 2.6 | 1 |
CCR1 | >10,000 | >3,846 |
CCR3 | >10,000 | >3,846 |
CCR5 | >10,000 | >3,846 |
Adenosine A₂ₐ | >10,000 | >3,846 |
Dopamine D₂ | >10,000 | >3,846 |
Species-Specific Binding
Therapeutic ImplicationsThe selectivity enables precise CCR2 targeting in inflammatory diseases without off-target effects. However, clinical trials in neuropathic pain showed limited efficacy despite robust preclinical data, attributed to insufficient CNS exposure rather than selectivity issues [1] [2] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4